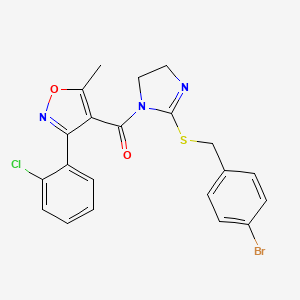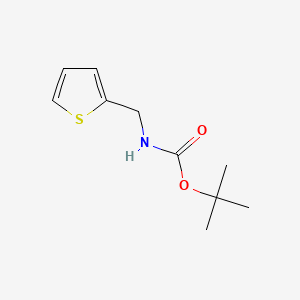
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound with the IUPAC name tert-butyl ( (5-iodothiophen-2-yl)methyl)carbamate .
Molecular Structure Analysis
The molecular structure of Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is represented by the linear formula C10H14INO2S . The InChI code for this compound is 1S/C10H14INO2S/c1-10(2,3)14-9(13)12-6-7-4-5-8(11)15-7/h4-5H,6H2,1-3H3,(H,12,13) .Chemical Reactions Analysis
While specific chemical reactions involving Thiophen-2-ylmethyl-carbamic acid tert-butyl ester are not available, tert-butyl esters in general can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid . They can also be converted into other functional groups, such as acid chlorides, using SOCl2 .Physical And Chemical Properties Analysis
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is a white solid . It has a molecular weight of 339.2 .Aplicaciones Científicas De Investigación
Catalytic Applications
In the realm of organic synthesis, thiophen-2-ylmethyl-carbamic acid tert-butyl ester has been explored for its potential in catalytic reactions. A study by Storgaard & Ellman (2009) demonstrated the use of rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines, employing tert-butyl phenylsulfonyl(thiphen-2-yl)methylcarbamate. This highlights its role in the development of stereoselective synthetic methods.
Deprotection of Carbamates
The deprotection of tert-butyl carbamates, including those derived from thiophen-2-ylmethyl-carbamic acid, was explored using aqueous phosphoric acid by Li et al. (2006). This method provides an environmentally benign approach for the deprotection of carbamates, demonstrating a practical application in synthetic chemistry.
Antioxidative Activity
Research conducted by Pinko et al. (2001) focused on the antioxidative properties of thiophene derivatives. Though not directly studying thiophen-2-ylmethyl-carbamic acid tert-butyl ester, their research into thio esters derived from ω-(3,5-Di-tert-butyl-4-hydroxyphenyl)alkanethiols indicates the antioxidative potential of thiophene-containing compounds, suggesting possible research avenues for thiophen-2-ylmethyl-carbamic acid derivatives.
Synthesis and Characterization
The synthesis and characterization of novel compounds, including those with thiophene units, have been explored in several studies. For instance, Kant et al. (2015) investigated the synthetic and crystallographic studies of carbamic acid tert-butyl esters, demonstrating the utility of these compounds in material science and pharmaceuticals.
Organic Solar Cells
In the field of renewable energy, thiophen-2-ylmethyl-carbamic acid tert-butyl ester derivatives have potential applications in organic solar cells. Research by Lai et al. (2012) into the enhancement of power conversion efficiency in P3HT/PCBM solar cells using thiophene derivatives suggests the relevance of thiophene-based compounds in improving solar cell performance.
Conductive Polymers
The study by Coskun et al. (2004) on the synthesis of terepthalic acid bis-(2-thiophen-3-yl-ethyl) ester and its electrochromic properties underscores the significance of thiophene derivatives in the development of conductive polymers with potential applications in electrochromic devices.
Vibrational Frequency Analysis
Vibrational frequency analysis of thiophen-2-ylmethyl-carbamic acid tert-butyl ester, as conducted by Sert et al. (2014), provides valuable insights into the molecular structure and properties of this compound, which can be crucial for its application in various scientific fields.
Mecanismo De Acción
Mode of Action
Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is known to undergo a tert-butylation reaction . This reaction involves the treatment of various free amino acids with 1.1 equivalents of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which directly affords tert-butyl esters with free amino groups quickly and in good yields .
Result of Action
The result of the action of Thiophen-2-ylmethyl-carbamic acid tert-butyl ester is the formation of tert-butyl esters with free amino groups . These esters are formed quickly and in good yields, suggesting that the compound has a high efficiency of action .
Action Environment
The action of Thiophen-2-ylmethyl-carbamic acid tert-butyl ester can be influenced by environmental factors. For instance, the tert-butylation reaction it undergoes is more likely to occur on the C=O oxygen . Additionally, the reaction is catalytic in TFA, and if t-butyltrifluoroacetate is the by-product, then the catalyst is consumed .
Propiedades
IUPAC Name |
tert-butyl N-(thiophen-2-ylmethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-10(2,3)13-9(12)11-7-8-5-4-6-14-8/h4-6H,7H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYFEMRXRXRMSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
401485-19-6 |
Source


|
| Record name | 401485-19-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-fluorophenyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2476135.png)


![3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2476139.png)
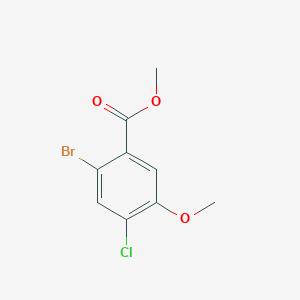
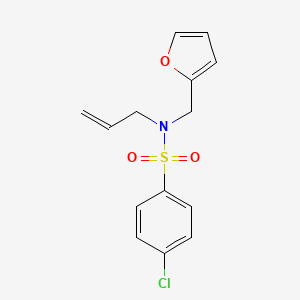
![N-[1-(furan-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2476144.png)
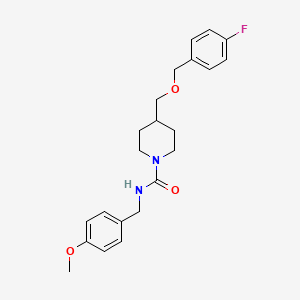
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)
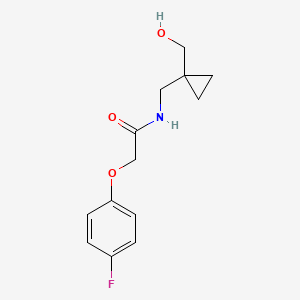
![Ethyl 8-azaspiro[4.5]decane-4-carboxylate](/img/structure/B2476155.png)
